11,13-dimethyl-N-(3-methylbutyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Description
Properties
Molecular Formula |
C19H27N5 |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
11,13-dimethyl-N-(3-methylbutyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
InChI |
InChI=1S/C19H27N5/c1-6-7-15-11-16(20-9-8-12(2)3)24-19(22-15)17-13(4)10-14(5)21-18(17)23-24/h10-12,20H,6-9H2,1-5H3 |
InChI Key |
JZXJFRAXXCUROG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCCC(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,13-dimethyl-N-(3-methylbutyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine typically involves multi-step organic reactions. One common approach is the condensation of acetoacetic acid derivatives with aromatic aldehydes and amines under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
11,13-dimethyl-N-(3-methylbutyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
11,13-dimethyl-N-(3-methylbutyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 11,13-dimethyl-N-(3-methylbutyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Tricyclic Amines (Antidepressants)
The compound shares a tricyclic core with classical antidepressants but differs in nitrogen distribution and substituents.
Key Differences :
Comparison with Azulenylmethyleneimine Derivatives
describes N-substituted azulenylmethyleneimines, which share amine functionalities but lack the tetrazatricyclo framework.
Key Insights :
- Synthetic Efficiency : The azulenylmethyleneimines in are synthesized with >95% yields via condensation reactions, suggesting that similar methods (e.g., amine-aldehyde coupling) could apply to the target compound .
- Physical Properties : The absence of melting point data for the target compound limits direct comparisons, but its larger molecular weight (C₁₉H₂₇N₅ vs. C₁₅H₁₉N in azulenyl derivatives) may result in higher thermal stability .
Comparison with Tetraazatricyclo Analogues
describes a tetraazatricyclo compound with a sulfonyl group, highlighting structural parallels:
| Compound | Molecular Formula | Nitrogen Atoms | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₉H₂₇N₅ | 4 | N-(3-methylbutyl), propyl |
| N-(3,4-dimethoxyphenyl)-... | C₂₂H₁₉N₅O₄S₂ | 5 | Benzenesulfonyl, methoxy |
Structural Notes:
- Both compounds feature nitrogen-rich tricyclic cores, but the target compound lacks sulfonyl and methoxy groups, which are critical for solubility and electronic effects in ’s analogue .
Computational and Bioactivity Insights
- Molecular Similarity: Tanimoto and Dice indices () could quantify structural overlap between the target compound and known tricyclics. For example, its tetrazatricyclo core may yield moderate similarity (cosine score ~0.6–0.8) with Nortriptyline’s tricyclic system .
- Bioactivity Clustering : suggests that compounds with structural similarities often share bioactivity profiles. The target compound’s rigid core and amine substituent may align with CNS-targeting mechanisms observed in tricyclic antidepressants .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can experimental design optimize yield?
The synthesis of polycyclic amines like this compound typically involves multi-step reactions, including cyclocondensation, alkylation, and functional group protection. To optimize yield, employ statistical experimental design (e.g., factorial design or response surface methodology) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs reduce the number of trials while identifying critical variables affecting regioselectivity in heterocyclic systems . Reaction conditions for analogous tricyclic amines suggest using inert atmospheres (e.g., N₂) to prevent oxidation of sensitive intermediates .
Q. How should researchers validate the structural identity of this compound?
Combine spectroscopic and crystallographic methods:
- X-ray crystallography resolves the 3D conformation of the tricyclic core and substituent orientations. For related tetrazatricyclo compounds, mean C–C bond deviations of 0.005 Å and R-factors <0.05 ensure accuracy .
- High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₁₈H₂₈N₆), while ¹H/¹³C NMR identifies methyl and propyl substituents. Compare spectral data with PubChem entries for structurally similar compounds (e.g., DTXSID00663432 for tetrazatetracyclo analogs) .
Intermediate Research Questions
Q. What computational tools are suitable for modeling its reactivity in catalytic systems?
Use quantum chemical software (e.g., Gaussian, ORCA) to calculate frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attack. For example, ICReDD’s reaction path search methods combine density functional theory (DFT) with experimental data to simulate reaction mechanisms, reducing trial-and-error approaches by 40–60% . COMSOL Multiphysics can model diffusion kinetics in heterogeneous catalysis, optimizing parameters like pore size in supported catalysts .
Q. How can researchers resolve contradictions in reported bioactivity data for similar compounds?
Cross-validate assays using orthogonal methods:
- In vitro binding assays (e.g., surface plasmon resonance) quantify target affinity, while cellular viability assays (e.g., MTT) assess cytotoxicity.
- For inconsistent results, apply multivariate analysis (e.g., PCA) to isolate variables like solvent effects or impurity profiles. For example, discrepancies in cyclic peptide bioactivity were traced to residual DMSO altering membrane permeability .
Advanced Research Questions
Q. How can AI-driven platforms enhance the discovery of derivatives with improved pharmacokinetics?
Integrate generative adversarial networks (GANs) trained on PubChem/ChEMBL datasets to propose derivatives with optimized logP and solubility. Tools like AlphaFold2 predict protein-ligand interactions, while COMSOL’s AI module simulates absorption kinetics in physiological fluids . For validation, use microfluidic organ-on-a-chip systems to mimic hepatic metabolism and blood-brain barrier penetration .
Q. What strategies minimize racemization during functionalization of the tricyclic core?
- Chiral auxiliaries : Temporarily install tert-butylsulfinyl groups to stabilize stereocenters during alkylation .
- Low-temperature kinetics : Perform reactions at –78°C in THF to suppress epimerization.
- In situ monitoring : Use FTIR or Raman spectroscopy to detect enantiomeric shifts during synthesis .
Q. How do environmental factors (pH, ionic strength) influence its stability in aqueous solutions?
Design accelerated stability studies using DOE:
- Vary pH (2–12), ionic strength (0.1–1.0 M NaCl), and temperature (25–60°C).
- Monitor degradation via UPLC-MS and kinetic modeling (e.g., Arrhenius plots). For related bicyclic amines, degradation half-lives decreased by 50% at pH <3 due to protonation-induced ring strain .
Methodological Innovations
Q. Can green chemistry principles be applied to its large-scale synthesis?
Adopt solvent-free mechanochemical methods (e.g., ball milling) for cyclization steps, reducing waste by 70% compared to traditional reflux . For purification, use membrane technologies (e.g., nanofiltration) to recover catalysts and unreacted precursors, aligning with CRDC subclass RDF2050104 .
Q. What interdisciplinary approaches address challenges in its application to drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
